molecular formula C18H14N4O3S2 B280776 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide

Numéro de catalogue: B280776
Poids moléculaire: 398.5 g/mol
Clé InChI: ZVTCYLUCAHANJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HET0016 was first synthesized in 2005 by a group of researchers at the University of California, San Diego. The compound was designed to inhibit the activity of a specific enzyme called 20-HETE synthase, which is involved in the production of a potent vasoconstrictor called 20-hydroxyeicosatetraenoic acid (20-HETE). HET0016 has since been studied extensively for its potential as a therapeutic agent in various diseases.

Mécanisme D'action

HET0016 exerts its pharmacological effects by inhibiting the activity of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, which is involved in the production of this compound. This compound is a potent vasoconstrictor and is also involved in the regulation of cell growth, migration, and apoptosis. By inhibiting the production of this compound, HET0016 reduces vasoconstriction and promotes cell death in cancer cells.
Biochemical and Physiological Effects:
HET0016 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, the inhibition of cancer cell growth and metastasis, and the reduction of tissue damage in ischemia-reperfusion injury. HET0016 has also been shown to modulate the activity of several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.

Avantages Et Limitations Des Expériences En Laboratoire

HET0016 has several advantages for lab experiments, including its selectivity for N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase and its ability to inhibit the production of this compound in vivo. However, HET0016 also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

There are several future directions for research on HET0016, including the development of more potent and selective inhibitors of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide synthase, the identification of new therapeutic targets for HET0016, and the evaluation of HET0016 in clinical trials for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of HET0016 and to determine the optimal dosing and administration regimens for HET0016 in vivo.
In conclusion, HET0016 is a promising chemical compound that has shown significant potential as a therapeutic agent in various diseases. Its selective inhibition of this compound synthase has led to its use in the treatment of hypertension, cancer, and ischemia-reperfusion injury. Future research on HET0016 will likely focus on the development of more potent and selective inhibitors, the identification of new therapeutic targets, and the evaluation of HET0016 in clinical trials.

Méthodes De Synthèse

The synthesis of HET0016 involves several steps, including the preparation of the starting materials, the formation of the triazole ring, and the sulfonation of the naphthalene ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been described in detail in several publications and is considered to be reliable and efficient.

Applications De Recherche Scientifique

HET0016 has been studied extensively for its potential as a therapeutic agent in various diseases, including hypertension, cancer, and ischemia-reperfusion injury. In hypertension, HET0016 has been shown to reduce blood pressure by inhibiting the production of N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide, which is known to promote vasoconstriction. In cancer, HET0016 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells. In ischemia-reperfusion injury, HET0016 has been shown to reduce tissue damage by inhibiting the production of reactive oxygen species.

Propriétés

Formule moléculaire

C18H14N4O3S2

Poids moléculaire

398.5 g/mol

Nom IUPAC

N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C18H14N4O3S2/c23-15-9-8-13(10-16(15)26-18-19-11-20-21-18)22-27(24,25)17-7-3-5-12-4-1-2-6-14(12)17/h1-11,22-23H,(H,19,20,21)

Clé InChI

ZVTCYLUCAHANJI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

SMILES canonique

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)SC4=NC=NN4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.